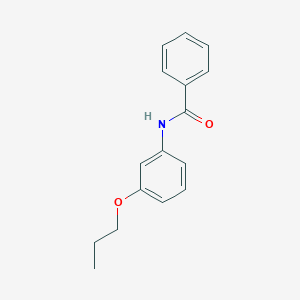![molecular formula C13H12N2O2S B268706 N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as Sunitinib, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound was first synthesized in 1998 by Pfizer and was approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors (GIST) and advanced renal cell carcinoma (RCC).
Mecanismo De Acción
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of RTKs, which are involved in the signaling pathways that promote tumor growth and angiogenesis. By blocking the activity of these receptors, N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor angiogenesis, and reduce tumor cell proliferation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several advantages for laboratory experiments, including its high potency and specificity for RTKs, as well as its ability to inhibit multiple RTKs simultaneously. However, N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide can also have off-target effects and may not be effective against all types of cancer.
Direcciones Futuras
There are several future directions for the research and development of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide. One area of focus is the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Another area of research is the identification of biomarkers that can predict the response of tumors to N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the use of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide in combination with other drugs or therapies to improve its effectiveness against cancer.
Métodos De Síntesis
The synthesis of N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves a multi-step process that includes the coupling of 3-(dimethylamino)phenylboronic acid with 2-chlorothiophene-3-carboxylic acid, followed by the addition of N-methyl-2-pyrrolidone and acetic anhydride. The resulting intermediate is then reacted with N-methyl-1,2-ethanediamine to yield N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical studies. It has been found to inhibit multiple receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor angiogenesis, growth, and metastasis.
Propiedades
Nombre del producto |
N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C13H12N2O2S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
N-[3-(methylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c1-14-12(16)9-4-2-5-10(8-9)15-13(17)11-6-3-7-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
Clave InChI |
APWZRNDSZIAKSL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
SMILES canónico |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



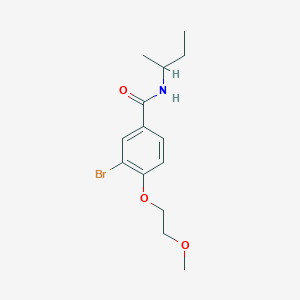
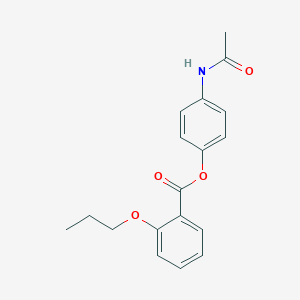
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
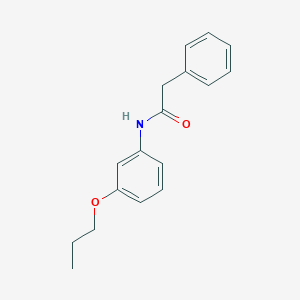
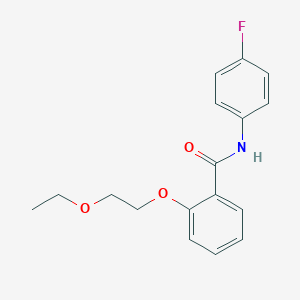
![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)
